Levocetirizine dihydrochloride

Overview

Description

Levocetirizine dihydrochloride is a second-generation antihistamine used to treat symptoms associated with allergic rhinitis and chronic idiopathic urticaria . It is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor . This compound is known for its effectiveness in reducing allergy symptoms such as sneezing, runny nose, and hives .

Mechanism of Action

Target of Action

Levocetirizine dihydrochloride, the active enantiomer of cetirizine, is a selective histamine H1-receptor antagonist . The primary target of Levocetirizine is the histamine H1-receptor . Histamine H1-receptors are found on effector cells in the blood vessels, gastrointestinal and respiratory tracts .

Mode of Action

Levocetirizine selectively inhibits histamine H1 receptors . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system .

Biochemical Pathways

The biochemical pathway affected by Levocetirizine is the histamine pathway. By selectively inhibiting the histamine H1 receptors, Levocetirizine prevents the activation of this receptor by histamine, thereby preventing the downstream effects of histamine activation .

Pharmacokinetics

Levocetirizine is rapidly and extensively absorbed following oral administration . The bioavailability of Levocetirizine is high, and it has a plasma protein binding rate of 90% . Levocetirizine is metabolized in the liver, with 14% of the drug being metabolized by the CYP3A4 enzyme . The biological half-life of Levocetirizine is between 6 to 10 hours . The drug is excreted through the kidneys and in the feces .

Result of Action

The result of Levocetirizine’s action is the relief of symptoms associated with chronic allergic rhinitis and uncomplicated cases of chronic idiopathic urticaria . By blocking the action of histamine, a substance in the body that causes allergic symptoms, Levocetirizine reduces allergy symptoms such as red, itchy, or watery eyes; a runny nose; sneezing; rashes; or reactions to insect bites or stings .

Action Environment

The action, efficacy, and stability of Levocetirizine can be influenced by various environmental factors. For instance, the presence of food does not affect the overall absorption (bioavailability) of Levocetirizine, but it does delay the time to reach peak concentration (Tmax) by 1.25 hours and lowers the peak concentration (Cmax) by 36% . Additionally, the drug’s metabolism and excretion can be affected by the individual’s liver and kidney function . Therefore, individuals with impaired liver or kidney function may require dose adjustments .

Biochemical Analysis

Biochemical Properties

Levocetirizine dihydrochloride has a high affinity for the histamine H1 receptor . It interacts with these receptors, blocking the effects of histamine, a compound that is released in the body during an allergic reaction .

Cellular Effects

This compound works by reducing the effects of a natural chemical in the body called histamine . Histamine can produce symptoms such as a runny nose or hives . This compound is used to treat symptoms of year-round allergies in adults and children who are at least 6 months old .

Molecular Mechanism

This compound, the active enantiomer of cetirizine, is an antihistamine; its principal effects are mediated via selective inhibition of H1 receptors . This means it binds to H1 receptors, preventing histamine from binding and exerting its effects .

Temporal Effects in Laboratory Settings

This compound has pharmacodynamically and pharmacokinetically favourable characteristics, including rapid onset of action, high bioavailability, high affinity for and occupancy of the H1-receptor, limited distribution, minimal hepatic metabolism together with minimal untoward effects .

Metabolic Pathways

This compound is very poorly metabolised . The metabolic pathways involved in levocetirizine metabolism are oxidation (hydroxylation, O-dealkylation, N-oxidation and N-dealkylation), glucuroconjugation, taurine conjugation and glutathione conjugation with formation of the mercapturic acids .

Transport and Distribution

This compound is rapidly and extensively absorbed . The mean apparent volume of distribution (Vz/F) was 26.9 l (0.3 l/kg) indicating that the distribution of levocetirizine is restrictive .

Preparation Methods

Levocetirizine dihydrochloride is synthesized through a series of chemical reactions. The preparation method involves the catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst . The resulting levocetirizine is then hydrochlorinated to form this compound, which is subsequently recrystallized . This method ensures high conversion rates and high optical purity of the target product .

Chemical Reactions Analysis

Levocetirizine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The catalytic oxidation of L-hydroxyzine to produce levocetirizine.

Hydrochlorination: The conversion of levocetirizine to this compound by adding hydrochloric acid.

Recrystallization: The purification of this compound through recrystallization.

Common reagents used in these reactions include Pd-M/C catalyst and hydrochloric acid . The major product formed from these reactions is this compound .

Scientific Research Applications

Levocetirizine dihydrochloride has a wide range of scientific research applications:

Medicine: It is used to treat allergic rhinitis and chronic idiopathic urticaria.

Pharmacokinetics: Studies have been conducted to determine the concentration of levocetirizine in human plasma using LC-MS-MS.

Drug Delivery: Research has explored the use of nano-spray-dried this compound for nasal administration.

Comparison with Similar Compounds

Levocetirizine dihydrochloride is compared with other antihistamines such as cetirizine, loratadine, and hydroxyzine .

Cetirizine: Levocetirizine is the R-enantiomer of cetirizine and has a higher affinity for H1 receptors.

Loratadine: Both are second-generation antihistamines, but loratadine is less likely to cause drowsiness.

Hydroxyzine: Hydroxyzine is used for anxiety and itching but causes more sedation compared to levocetirizine.

This compound stands out due to its higher binding affinity and reduced sedative effects .

Properties

CAS No. |

130018-87-0 |

|---|---|

Molecular Formula |

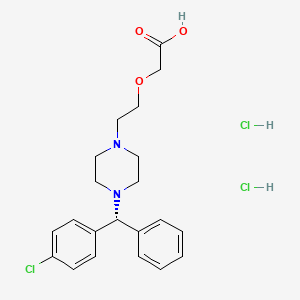

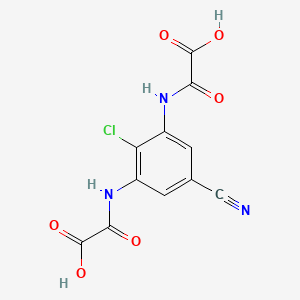

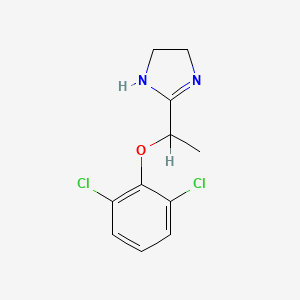

C21H26Cl2N2O3 |

Molecular Weight |

425.3 g/mol |

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |

InChI Key |

CUSPGNDCPOVPBA-ZMBIFBSDSA-N |

SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Appearance |

Solid powder |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)- acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride cetirizine (R)-form dihydrochloride levocetirizine levocetirizine dihydrochloride levocetirizine hydrochloride levocetrizine UCB-28556 Xusal Xyzal |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid](/img/structure/B1675036.png)

![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)